![molecular formula C21H15F2N3OS3 B12023999 N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)

N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

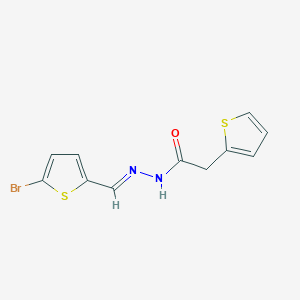

N-(3,4-Difluorphenyl)-2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter Difluorphenyl-, Naphthalenylmethyl- und Thiadiazolyl-Sulfanyl-Einheiten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,4-Difluorphenyl)-2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Synthese des 3,4-Difluorphenylacetamid-Vorläufers, gefolgt von der Einführung der Thiadiazol- und Naphthalenylmethylgruppen durch nucleophile Substitution und Kupplungsreaktionen. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrolle, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess wäre auf Kosteneffizienz, Skalierbarkeit und Umweltaspekte optimiert. Techniken wie die kontinuierliche Fließsynthese und automatisierte Reaktionsüberwachung könnten eingesetzt werden, um die Effizienz und Konsistenz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3,4-Difluorphenyl)-2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiadiazol- und Sulfanylgruppen können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, was möglicherweise ihre Eigenschaften verändert.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an den aromatischen Ringen und der Thiadiazoleinheit auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile. Die Reaktionsbedingungen können variieren, beinhalten aber typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Reduktion Amine oder Alkohole erzeugen könnte. Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die Vielseitigkeit der Verbindung verbessern.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Difluorphenyl)-2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Als Kandidat für die Medikamentenentwicklung erforscht, aufgrund seiner einzigartigen Struktur und potenziellen therapeutischen Wirkungen.

Industrie: In der Entwicklung fortschrittlicher Materialien, wie z. B. Polymere und Beschichtungen, eingesetzt, aufgrund seiner Stabilität und der Vielfalt seiner funktionellen Gruppen.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Difluorphenyl)-2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme, Rezeptoren oder andere Biomoleküle zu binden, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. antimikrobieller oder krebshemmender Aktivität, abhängig vom Ziel und dem Kontext.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3,4-Difluorphenyl)-2-({5-[(Phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid

- N-(3,4-Difluorphenyl)-2-({5-[(Benzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid

Einzigartigkeit

N-(3,4-Difluorphenyl)-2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamid zeichnet sich durch das Vorhandensein der Naphthalenylmethylgruppe aus, die einzigartige sterische und elektronische Eigenschaften verleiht. Diese strukturelle Besonderheit kann die Bindungsaffinität und -spezifität der Verbindung für bestimmte molekulare Zielstrukturen verbessern, was möglicherweise zu einer verbesserten biologischen Aktivität und Selektivität im Vergleich zu ähnlichen Verbindungen führt.

Eigenschaften

Molekularformel |

C21H15F2N3OS3 |

|---|---|

Molekulargewicht |

459.6 g/mol |

IUPAC-Name |

N-(3,4-difluorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C21H15F2N3OS3/c22-17-9-8-15(10-18(17)23)24-19(27)12-29-21-26-25-20(30-21)28-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,24,27) |

InChI-Schlüssel |

OXIIXZILWRDPOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC(=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)

![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)

![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)

![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)